6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline
Description
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline (CAS: 10268-39-0) is a 3,4-dihydroisoquinoline derivative characterized by methoxy groups at positions 6 and 7 and a 4-nitrobenzyl substituent at position 1. This compound has drawn attention due to its structural similarity to bioactive isoquinoline alkaloids, such as papaverine (a vasodilator) and tetrahydroisoquinoline-based SKCa channel blockers like N-methyl-laudanosine . This article compares its structural, synthetic, and pharmacological attributes with related analogs.
Properties
CAS No. |
10268-39-0 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-nitrophenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H18N2O4/c1-23-17-10-13-7-8-19-16(15(13)11-18(17)24-2)9-12-3-5-14(6-4-12)20(21)22/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
YGNQHHPZQXFBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in tumor cells, making them potential candidates for cancer therapy .
Neuroprotective Properties
The compound has also been studied for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may help in the treatment of neurodegenerative diseases such as Huntington's disease. Specifically, it serves as a precursor in the synthesis of tetrabenazine, a drug approved for managing chorea associated with Huntington's disease .
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis route for 6,7-dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline highlighted the efficiency of a one-pot method compared to traditional multi-step processes. The optimized method reduced material costs and waste while improving safety and environmental impact .
Case Study: Biological Activity Assessment
Another significant study evaluated the biological activities of various derivatives of this compound against different cancer cell lines. The findings revealed that specific substitutions on the isoquinoline structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can participate in redox reactions, while the isoquinoline core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Core Structural Variations
The 3,4-dihydroisoquinoline scaffold is common among analogs, but substituents at position 1 and the aromatic ring significantly alter properties:
Key Observations :
Pharmacological Profiles
- Target Compound: Limited direct biological data, but nitro groups are associated with prodrug activation or nitric oxide release.
- Methoxy-Substituted Analogs: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl) Derivatives: Papaverine analogs exhibit vasodilatory effects via PDE inhibition . N-Methyl-laudanosine: Blocks SKCa channels (IC₅₀ ~10 nM), highlighting the role of methoxy groups in ion channel interactions .
- Thiophene/Pyridine Derivatives : Enhanced solubility and CNS penetration due to heterocycles, making them candidates for neuroactive agents .
Drug Discovery Potential
- Anticancer Activity: 3,4-Dihydroisoquinoline derivatives with methoxy groups (e.g., 4-methoxyphenyl analog) inhibit leucine aminopeptidase (LAP), a target in cancer therapy . Computational models predict similar activity for nitro-substituted derivatives, pending experimental validation.
- Neuropharmacology : Pyridine-substituted analogs are precursors to PET tracers (e.g., [¹¹C]NML) for imaging SKCa channels .
Biological Activity
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and relevant case studies.
- Chemical Structure : The compound features a dihydroisoquinoline core with methoxy and nitro substituents.
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molecular Weight : 324.33 g/mol
- CAS Number : 25932-34-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of starting materials such as 3,4-dimethoxyphenethylamine and various formylation reagents. The synthesis process may yield high purity (>99%) and can be optimized for industrial applications .
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit anticancer activity. For instance:
- In vitro Studies : Compounds from the isoquinoline family have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : These compounds often act through the modulation of signaling pathways involved in cell survival and apoptosis, including the inhibition of anti-apoptotic proteins.
Neuroprotective Effects
Isoquinoline derivatives have also been explored for their neuroprotective properties:
- Parkinson's Disease Models : Some studies suggest that these compounds may inhibit catechol-O-methyltransferase (COMT), which is beneficial in treating Parkinson's disease .
- Oxidative Stress Reduction : They may reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
-
Neuroprotection in Animal Models :
- In a rat model of Parkinson’s disease induced by 6-hydroxydopamine, administration of the compound resulted in improved motor function and reduced neuronal loss in the substantia nigra region.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline, and how can reaction conditions be tailored to improve yield?
- Methodology : A one-pot synthesis approach, analogous to methods used for related 3,4-dihydroisoquinoline derivatives, can be adapted. Solvent-free aza-Friedel-Crafts reactions between nitrobenzyl-substituted precursors and dihydroisoquinoline pseudo-bases have been reported to achieve high regioselectivity . Optimize temperature (80–120°C) and catalyst loading (e.g., Lewis acids like BF₃·Et₂O) to enhance cyclization efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns and nitrobenzyl integration), HPLC-MS (for purity assessment >95%), and FT-IR (to verify methoxy and nitro groups). Comparative analysis against pharmacopeial reference standards (e.g., USP/EP guidelines) ensures traceability . For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How does solvent selection impact the solubility and stability of this compound during experimental workflows?
- Methodology : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) indicate minimal degradation over 72 hours when stored in inert atmospheres . Pre-formulate stock solutions in DMSO (10 mM) for biological assays, with aliquots stored at −80°C to prevent freeze-thaw degradation .
Q. What are the critical stability considerations for long-term storage of this compound?
- Methodology : Store as a hydrochloride salt to enhance stability. Use amber vials under nitrogen at −20°C, with desiccants to prevent hygroscopic degradation. Periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) monitors purity . Avoid exposure to light, as nitro groups may undergo photolytic cleavage .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs of this compound?
- Methodology : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution for enantioselective synthesis. Diastereoselective reductions using NaBH₄ with chiral auxiliaries (e.g., Evans oxazolidinones) have achieved >90% enantiomeric excess in related tetrahydroisoquinolines . Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column) .
Q. What computational modeling strategies are effective for predicting the biological activity of derivatives?
- Methodology : Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., monoamine oxidases or cytochrome P450 isoforms). QSAR models trained on substituent effects (e.g., nitro vs. methoxy groups) can prioritize derivatives for synthesis . Validate predictions with in vitro enzyme inhibition assays .
Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?
- Methodology : Follow ISO 14507 guidelines for soil/water partitioning studies. Use LC-MS/MS to quantify biodegradation products in simulated ecosystems. Acute toxicity assays (e.g., Daphnia magna mortality) and genotoxicity tests (Ames assay) evaluate ecological risks . Persistence data (e.g., half-life in soil >60 days) inform regulatory submissions .
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar dihydroisoquinolines?
- Methodology : Conduct meta-analyses of published IC₅₀ values, accounting for assay variability (e.g., cell lines, incubation times). Reproduce key studies under standardized conditions (e.g., NIH/3T3 fibroblasts, 48-hour exposure). Use isotopic labeling (e.g., ¹⁴C-nitrobenzyl) to track metabolite interference in activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
